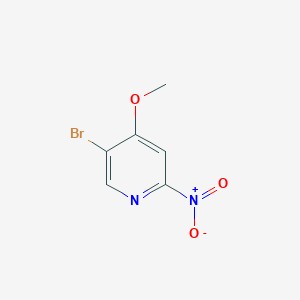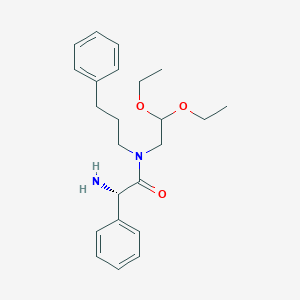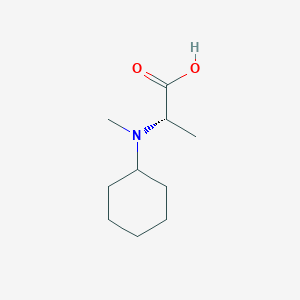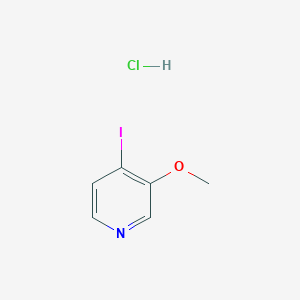
(2-(Methylamino)phenyl)triphenylphosphoniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylamino)phenyl)triphenylphosphoniumchloride is an organophosphorus compound that features a phosphonium cation bonded to a phenyl ring substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylamino)phenyl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with a suitable halogenated precursor, such as (2-bromo)phenylmethylamine. The reaction is carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ph3P+Br-Ph-NH-CH3→Ph3P-Ph-NH-CH3+NaBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (2-(Methylamino)phenyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphonium cation back to the phosphine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(2-(Methylamino)phenyl)triphenylphosphoniumchloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential as a mitochondrial targeting agent due to the positive charge on the phosphonium group.
Medicine: Research is ongoing to explore its use in drug delivery systems, especially for targeting cancer cells.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2-(Methylamino)phenyl)triphenylphosphoniumchloride involves its interaction with cellular components due to the positive charge on the phosphonium group. This allows the compound to target negatively charged mitochondrial membranes, facilitating the delivery of therapeutic agents directly to the mitochondria. The methylamino group can further interact with specific molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- Benzyltriphenylphosphonium chloride
- (Formylmethyl)triphenylphosphonium chloride
Comparison: (2-(Methylamino)phenyl)triphenylphosphoniumchloride is unique due to the presence of the methylamino group, which imparts distinct reactivity and targeting capabilities compared to other phosphonium salts. This makes it particularly useful in applications requiring selective targeting of cellular components.
Properties
Molecular Formula |
C25H23ClNP |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[2-(methylamino)phenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H23NP.ClH/c1-26-24-19-11-12-20-25(24)27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-20,26H,1H3;1H/q+1;/p-1 |
InChI Key |
VPXNFIQKGRCFKN-UHFFFAOYSA-M |
Canonical SMILES |
CNC1=CC=CC=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)




![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)

